molecular formula C25H21N3O B2790720 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866339-94-8

5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2790720
CAS No.: 866339-94-8
M. Wt: 379.463
InChI Key: DXCVGWYKWDBGCY-UHFFFAOYSA-N
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Description

5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the pyrazoloquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both pyrazole and quinoline moieties, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 4-methoxybenzaldehyde with p-toluidine to form an intermediate Schiff base, followed by cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction with an appropriate reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the pyrazole or quinoline rings, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups like halogens, alkyl, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with enhanced properties.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline
  • This compound
  • This compound

Uniqueness

Compared to other similar compounds, this compound may exhibit unique properties due to the presence of both methoxy and tolyl groups. These functional groups can influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-17-7-11-19(12-8-17)24-22-16-28(15-18-9-13-20(29-2)14-10-18)23-6-4-3-5-21(23)25(22)27-26-24/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCVGWYKWDBGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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